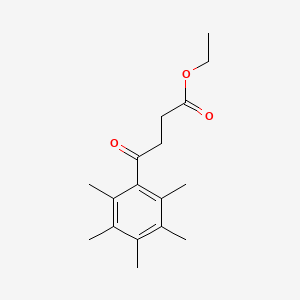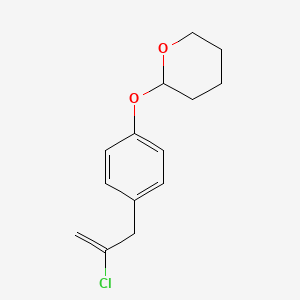
4-(2-Biphenyl)-2-bromo-1-butene
Vue d'ensemble
Description
Biphenyl compounds are organic compounds containing two benzene rings linked together by a C-C bond . They are widely used in various fields such as materials science, life science, nanoscience, information science, and intelligent science .
Synthesis Analysis
The synthesis of biphenyl compounds often involves coupling reactions between aryl diazonium ions and primary or secondary amines . Other methods include the oxidation of nitriles to the corresponding acids, esterification, and hydrazination .Molecular Structure Analysis
Biphenyl compounds have highly symmetrical rigid cylindrical structures, electron-rich cavities, and multiple modification sites . The structure of these compounds can be determined using X-ray crystal structure analysis .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For example, protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
Biphenyl compounds have specific physical and chemical properties that can be determined using various methods . For example, their absorption spectra can be simulated in gas and condensed phases .Applications De Recherche Scientifique
Synthesis of Biphenyl Derivatives
The compound “4-(2-Biphenyl)-2-bromo-1-butene” can be used in the synthesis of biphenyl derivatives . These derivatives are significant intermediates in organic chemistry and are used to produce an extensive range of drugs, products for agriculture, and building blocks for basic liquid crystals .
Biological and Medicinal Applications
Biphenyl structures, which can be synthesized using “4-(2-Biphenyl)-2-bromo-1-butene”, have a wide range of biological and medicinal applications . They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives, which can be synthesized using “4-(2-Biphenyl)-2-bromo-1-butene”, are used in the creation of fluorescent layers in organic light-emitting diodes (OLEDs) .
Supramolecular Chemistry
Biphenarenes, a type of macrocyclic hosts that can be synthesized using “4-(2-Biphenyl)-2-bromo-1-butene”, are used in supramolecular chemistry . They have customizable cavity sizes and diverse backbones, which endow them with distinguished host–guest properties .
Adsorption and Separation
Biphenarenes, synthesized using “4-(2-Biphenyl)-2-bromo-1-butene”, are used in adsorption and separation processes . Their unique structural characteristics make them suitable for these applications .
Drug Delivery
Biphenarenes, synthesized using “4-(2-Biphenyl)-2-bromo-1-butene”, are used in drug delivery systems . Their molecular recognition properties make them ideal for this application .
Fluorescence Sensing
Biphenarenes, synthesized using “4-(2-Biphenyl)-2-bromo-1-butene”, are used in fluorescence sensing . Their unique properties make them suitable for this application .
Synthesis of 1,3,4-Oxadiazole Derivatives
Although not directly related to “4-(2-Biphenyl)-2-bromo-1-butene”, it’s worth noting that biphenyl structures are also used in the synthesis of 1,3,4-oxadiazole derivatives . These derivatives have a broad spectrum of pharmacological activities .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Biphenyl compounds have become a research hotspot in recent years due to their unique properties and wide range of applications . Future research directions include exploring their use in fluorescent chemical sensors, synergistic catalysis, targeting drug delivery, and artificial transmembrane channels .
Propriétés
IUPAC Name |
1-(3-bromobut-3-enyl)-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br/c1-13(17)11-12-15-9-5-6-10-16(15)14-7-3-2-4-8-14/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVARLCNCLANLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Biphenyl)-2-bromo-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)
![2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314844.png)
![3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B3314854.png)








